SDZ WAG 994 - 130714-47-5

SDZ WAG 994

Catalog Number: EVT-288585
CAS Number: 130714-47-5
Molecular Formula: C17H25N5O4
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-Cyclohexyl-2'-O-methyladenosine, commonly referred to as SDZ WAG 994, is a synthetically derived compound belonging to the class of nucleoside analogs. [, , , ] Specifically, it functions as a potent and selective agonist of the adenosine A1 receptor (A1-AdoR). [, , , , , , ] This receptor, a subtype of adenosine receptors, plays a crucial role in various physiological processes, including cardiovascular regulation, neurotransmission, and metabolism. [, , , , , , , , ] SDZ WAG 994's ability to selectively activate this receptor makes it a valuable tool for researchers investigating these physiological processes. [, , , , , , ]

Future Directions
  • Developing A1-AdoR Agonists with Improved Therapeutic Profiles: While SDZ WAG 994 demonstrates significant potential in research, its clinical use is limited by potential side effects, particularly its cardiovascular effects. [, , , , , ] Future research should focus on designing and developing novel A1-AdoR agonists with improved selectivity and reduced side effects. []
  • Investigating the Role of A1-AdoR in Other Physiological Processes: The adenosine A1 receptor is widely distributed throughout the body. Future research could explore the potential role of SDZ WAG 994 in other physiological processes like inflammation, renal function, and pain perception. [, ]
  • Exploring Novel Drug Delivery Systems: To enhance its therapeutic efficacy and minimize side effects, research into novel drug delivery systems for SDZ WAG 994, such as targeted delivery to specific tissues, could be beneficial. []

N-(1-phenoxy-2-propyl)adenosine

  • Relevance: This compound is structurally related to SDZ WAG 994, sharing the core adenosine structure with an N6 substitution. While both exhibit neuroprotective properties, N-(1-phenoxy-2-propyl)adenosine demonstrates diminished cardiovascular effects compared to SDZ WAG 994. []

2-chloro-N-(1-phenoxy-2-propyl)adenosine (NNC 21-0041)

  • Compound Description: This compound is an adenosine derivative and a potent and selective adenosine A1 receptor agonist. It displays neuroprotective effects with reduced cardiovascular side effects compared to some reference A1 agonists. []

2-chloro-N-(1-piperidinyl)adenosine (NNC 90-1515)

  • Compound Description: NNC 90-1515 is a potent and selective adenosine A1 receptor agonist that exhibits neuroprotective effects in animal models of cerebral ischemia. []

2-chloro-N-[(R)-[(2-benzothiazolyl)thio]-2-propyl]adenosine (NNC 21-0136)

  • Compound Description: NNC 21-0136 is a novel, potent, and selective adenosine A1 receptor agonist. This compound exhibits significant neuroprotection in a mouse model of focal cerebral ischemia at remarkably low doses. []

5'-deoxy-5'-chloro-N-[4-(phenylthio)-1-piperidinyl]adenosine (NNC 21-0147)

  • Compound Description: This compound is a novel, potent, and selective adenosine A1 receptor agonist. NNC 21-0147 exhibits a unique pharmacological profile with potential for treating cerebral ischemia, showing efficacy in preclinical models. []

N-(6)-cyclopentyladenosine (CPA)

  • Compound Description: CPA is a selective and potent adenosine A1 receptor agonist. It exhibits antilipolytic effects in vitro and in vivo, reducing triglycerides, but also significantly reduces mean arterial pressure (MAP) and heart rate (HR). []

N-(6)-cyclohexyl-2'-O-methyladenosine (SDZ WAG 994)

  • Compound Description: SDZ WAG 994 is a potent, selective, and orally active adenosine A1 receptor agonist. It exhibits various pharmacological effects, including antilipolytic activity, blood pressure reduction, bradycardia, and suppression of plasma renin activity. [, , , , , , , , , , ]

N-5'-ethyl-N(6)-(cyclopentyl)adenosine-5'-uronamide (RG14202)

  • Compound Description: RG14202 is a highly potent and selective adenosine A1 receptor agonist with significant antilipolytic activity, reducing triglycerides and the ratio of triglycerides to free fatty acids (FFAs). It also significantly lowers mean arterial pressure (MAP) and heart rate (HR). []

(R)-phenylisopropyladenosine (R-PIA)

  • Compound Description: R-PIA is a potent and selective adenosine A1 receptor agonist commonly used as a reference compound in pharmacological studies. It exhibits neuroprotective effects but also induces significant cardiovascular effects. []

N-[(1S,trans)-2-hydroxycyclopentyl]adenosine (GR 79236)

    N-[(2-methylphenyl)methyl]adenosine (Metrifudil)

      ARA

        CVT-3619

        • Compound Description: CVT-3619 is a partial adenosine A1 receptor agonist under development for treating type 2 diabetes. It demonstrates enhanced insulin sensitivity with potentially reduced cardiovascular side effects and tachyphylaxis compared to full agonists. []
        • Relevance: CVT-3619, like SDZ WAG 994, targets the adenosine A1 receptor, but with a key distinction. CVT-3619 acts as a partial agonist, while SDZ WAG 994 is a full agonist. This difference in their mode of action translates to potentially favorable clinical outcomes. As a partial agonist, CVT-3619 may offer therapeutic benefits in type 2 diabetes with reduced cardiovascular side effects and a lower risk of tachyphylaxis compared to SDZ WAG 994. []

        GW493838

        • Compound Description: GW493838 is an adenosine A1 receptor agonist currently under investigation for pain management. []

        BAY-68-4986 (Capadenoson)

        • Compound Description: BAY-68-4986, also known as Capadenoson, is a non-nucleosidic adenosine A1 receptor agonist. It shows promise as a potential therapeutic agent for angina, demonstrating encouraging results in animal studies and early human trials. []
        • Relevance: While both BAY-68-4986 and SDZ WAG 994 target the adenosine A1 receptor, they differ significantly in their chemical structures. BAY-68-4986 is a non-nucleosidic agonist, meaning it lacks the adenosine core structure present in SDZ WAG 994. This structural distinction suggests different binding interactions with the receptor and potentially distinct pharmacological profiles. []
        Source and Classification

        SDZ WAG 994 was developed as part of research into adenosine receptor ligands. It belongs to a class of compounds that target adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes including neurotransmission, cardiovascular function, and metabolic regulation. Specifically, SDZ WAG 994 has demonstrated high affinity for the A1 receptor subtype, with significantly lower affinities for A2A and A2B receptors, making it a selective agent for A1 receptor-mediated effects .

        Synthesis Analysis

        The synthesis of SDZ WAG 994 has been documented through various methods, one of which involves selective methylation techniques. The practical synthesis pathway includes:

        1. Starting Materials: The synthesis begins with a precursor compound that contains the necessary functional groups for modification.
        2. Selective Methylation: The process involves methylating the N6 position of the purine ring to yield the desired compound. This step is critical as it directly influences the selectivity and potency of the final product.
        3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate SDZ WAG 994 from by-products and unreacted materials.
        4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
        Molecular Structure Analysis

        The molecular structure of SDZ WAG 994 can be described as follows:

        • Molecular Formula: C13H16N4O3
        • Molecular Weight: Approximately 276.29 g/mol
        • Structure Features: It features a purine base with specific substitutions that enhance its binding affinity to the A1 adenosine receptor. The presence of functional groups such as methyl and hydroxyl groups contributes to its biological activity.

        The three-dimensional conformation of SDZ WAG 994 allows it to effectively interact with the A1 receptor, facilitating its agonistic action .

        Chemical Reactions Analysis

        SDZ WAG 994 participates in several chemical reactions that are relevant to its pharmacological effects:

        1. Receptor Binding: Upon administration, SDZ WAG 994 binds selectively to A1 adenosine receptors, initiating a cascade of intracellular signaling events.
        2. Metabolic Pathways: The compound may undergo metabolic transformations in vivo, influenced by enzymatic activity related to adenosine metabolism.
        3. Interactions with Other Compounds: It has been observed that SDZ WAG 994 can modulate the effects of other pharmacological agents, particularly in models of epilepsy where it interacts with neurotransmitter systems .
        Mechanism of Action

        The mechanism of action for SDZ WAG 994 primarily involves its role as an agonist at the A1 adenosine receptor:

        Physical and Chemical Properties Analysis

        The physical and chemical properties of SDZ WAG 994 are essential for understanding its behavior in biological systems:

        • Solubility: It is soluble in organic solvents but may have limited solubility in water.
        • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
        • Melting Point: Specific melting point data can vary based on purity but typically falls within expected ranges for similar compounds.

        These properties influence its pharmacokinetics and bioavailability when administered .

        Applications

        SDZ WAG 994 has several potential applications in scientific research and medicine:

        1. Neurological Research: Due to its selective action on A1 receptors, it is studied for its potential use in treating epilepsy and other seizure disorders.
        2. Metabolic Studies: Research into its effects on glucose metabolism suggests possible applications in managing diabetes or metabolic syndrome .
        3. Pharmacological Development: As a model compound, SDZ WAG 994 aids in the development of new drugs targeting adenosine receptors for various therapeutic indications.
        Introduction to SDZ-WAG-994

        Chemical Characterization and Structural Properties

        SDZ-WAG-994 (chemical name: N-Cyclohexyl-2'-O-methyladenosine) is a synthetic adenosine derivative engineered for enhanced receptor selectivity and metabolic stability. Its molecular formula is C₁₇H₂₅N₅O₄, with a molecular weight of 363.41 g/mol [1] [3]. The compound features three critical modifications to the native adenosine structure:

        • A cyclohexyl group at the N⁶-position, enhancing A₁ receptor affinity.
        • A 2'-O-methyl group on the ribose moiety, increasing resistance to adenosine deaminase degradation.
        • An intact purine core necessary for receptor binding.

        The stereochemistry is defined by the β-D-ribofuranose configuration, with the 2'-O-methyl group locked in the endo conformation, optimizing A₁ receptor docking [1] [9]. Its InChI Key (JAKAFSGZUXCHLF-LSCFUAHRSA-N) and SMILES notation (CO[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N2C=NC3=C2N=CN=C3NC4CCCCC4) encode this stereospecificity [1] [3].

        Solubility data indicates compatibility with DMSO (100 mg/mL) and alkaline aqueous solutions (e.g., 1.1 eq. NaOH, 100 mM), facilitating in vitro and in vivo applications [1].

        Table 1: Structural and Physicochemical Properties of SDZ-WAG-994

        PropertyValue
        Molecular FormulaC₁₇H₂₅N₅O₄
        Molecular Weight363.41 g/mol
        CAS Number130714-47-5
        Purity≥99% (HPLC)
        Storage ConditionsDesiccated at +4°C
        Solubility in DMSO100 mg/mL (275 mM)
        InChIKeyJAKAFSGZUXCHLF-LSCFUAHRSA-N

        Historical Development and Pharmacological Classification

        Origin and Design Rationale

        Developed in the 1990s by Novartis (then Sandoz), SDZ-WAG-994 emerged from structure-activity relationship (SAR) studies focused on modifying adenosine’s scaffold to achieve A₁ receptor (A₁R) selectivity. Early adenosine agonists (e.g., CPA, CCPA) exhibited potent A₁R affinity but caused significant cardiovascular side effects like bradycardia and hypotension [5] [10]. SDZ-WAG-994 was designed to mitigate these effects through its 2'-O-methyl group, reducing interaction with vascular A₁Rs while maintaining central nervous system activity [1] [7].

        Pharmacological Profile and Selectivity

        SDZ-WAG-994 is classified as a highly selective A₁R agonist, with binding affinities (Kᵢ) of 23 nM at A₁ receptors versus >10,000 nM at A₂A and A₂B receptors [1] [5]. This >400-fold selectivity underpins its minimized off-target effects. Functionally, it inhibits adenylyl cyclase via Gᵢ/o proteins and modulates ion channels (e.g., activating GIRK potassium channels, inhibiting voltage-gated calcium channels) [4] [5]. Key therapeutic effects observed preclinically include:

        • Anticonvulsant activity: IC₅₀ of 52.5 nM against epileptiform discharges in rat hippocampal slices [4].
        • Cardiovascular effects: Sustained reductions in heart rate and blood pressure in hypertensive rats at 0.3–1 mg/kg [1] [6].
        • Metabolic effects: Inhibition of lipolysis in adipocytes (Kᵢ = 8 nM) [1].

        Table 2: Selectivity Profile of SDZ-WAG-994 Across Adenosine Receptors

        Receptor SubtypeKᵢ (nM)Selectivity Ratio (vs. A₁)
        A₁231
        A₂A>10,000>435
        A₂B>10,000>435
        A₃Not Determined

        Clinical Development and Repurposing

        Initially investigated for cardiovascular indications (heart failure, supraventricular tachycardia), SDZ-WAG-994 reached Phase I/II trials in the late 1990s. Human studies demonstrated tolerability at 1 mg doses but revealed limited efficacy in postoperative pain management, where it failed to outperform placebo [6]. However, its favorable safety profile and blood-brain barrier permeability prompted reevaluation for neurological disorders. Recent preclinical studies reposition it as a potential anti-seizure agent, particularly for status epilepticus [2] [8].

        Rationale for Adenosine A1 Receptor Targeting

        The A₁ receptor is a GPCR abundantly expressed in the brain (hippocampus, cortex), heart, and adipose tissue. Its activation elicits inhibitory effects:

        • Neuronal hyperpolarization via GIRK channel activation.
        • Reduced neurotransmitter release (e.g., glutamate) via calcium channel inhibition.
        • Anti-inflammatory signaling through MAP kinase pathways [4] [5] [10].

        In epilepsy, adenosine is an endogenous anticonvulsant, but its rapid metabolism and systemic effects limit therapeutic utility. SDZ-WAG-994’s selectivity and stability address these limitations:

        • Seizure suppression: Terminates status epilepticus in kainic acid-induced mouse models at 0.3–1 mg/kg, where diazepam (5 mg/kg) fails [2] [8].
        • Neuroprotection: Ensures 100% survival in SE models, potentially by curtailing excitotoxic damage [8].
        • Mechanistic advantage: Unlike benzodiazepines (which enhance GABAergic inhibition), A₁R agonism directly dampens glutamatergic hyperexcitability, offering a pathway to treat pharmacoresistant seizures [4] [8].

        The compound’s ability to inhibit adenosine deaminase further potentiates endogenous adenosine levels, creating synergistic anticonvulsant effects [1] [4]. This dual mechanism positions SDZ-WAG-994 as a promising candidate for refractory status epilepticus, an area with urgent unmet needs.

        Table 3: Key Synonyms for SDZ-WAG-994

        Synonym
        RPR-112203
        SDZ-217994
        N-Cyclohexyl-2'-O-methyladenosine
        WAG-994

        Properties

        CAS Number

        130714-47-5

        Product Name

        Sdz-wag-994

        IUPAC Name

        (2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

        Molecular Formula

        C17H25N5O4

        Molecular Weight

        363.4 g/mol

        InChI

        InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1

        InChI Key

        JAKAFSGZUXCHLF-LSCFUAHRSA-N

        SMILES

        COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

        Synonyms

        (2S,3S,4R,5R)-5-(6-(cyclohexylamino)-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol

        Canonical SMILES

        COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

        Isomeric SMILES

        CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.